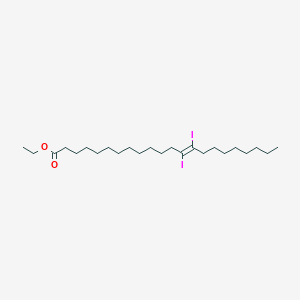
13-Docosenoic acid, 13,14-diiodo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Docosenoic acid, 13,14-diiodo-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of docosenoic acid, featuring two iodine atoms at the 13th and 14th positions
Vorbereitungsmethoden
The synthesis of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester typically involves the esterification of 13-Docosenoic acid with ethanol in the presence of a catalyst. The reaction conditions often include an acidic or basic environment to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactors and purification steps to ensure the purity of the final product .
Analyse Chemischer Reaktionen
13-Docosenoic acid, 13,14-diiodo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of simpler hydrocarbons.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
13-Docosenoic acid, 13,14-diiodo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding lipid metabolism and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials, including lubricants and surfactants
Wirkmechanismus
The mechanism of action of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include lipid metabolism and signal transduction, depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 13-Docosenoic acid, 13,14-diiodo-, ethyl ester include:
13-Docosenoic acid, ethyl ester: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
13-Docosenoic acid, methyl ester: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Erucic acid ethyl ester: Another ester derivative of docosenoic acid, differing in the position and number of double bonds and functional groups
Eigenschaften
CAS-Nummer |
74398-57-5 |
|---|---|
Molekularformel |
C24H44I2O2 |
Molekulargewicht |
618.4 g/mol |
IUPAC-Name |
ethyl (E)-13,14-diiododocos-13-enoate |
InChI |
InChI=1S/C24H44I2O2/c1-3-5-6-7-13-16-19-22(25)23(26)20-17-14-11-9-8-10-12-15-18-21-24(27)28-4-2/h3-21H2,1-2H3/b23-22+ |
InChI-Schlüssel |
WSQHMHDYNAVUJQ-GHVJWSGMSA-N |
Isomerische SMILES |
CCCCCCCC/C(=C(/CCCCCCCCCCCC(=O)OCC)\I)/I |
Kanonische SMILES |
CCCCCCCCC(=C(CCCCCCCCCCCC(=O)OCC)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


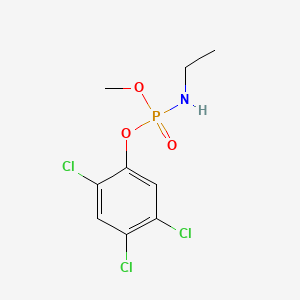
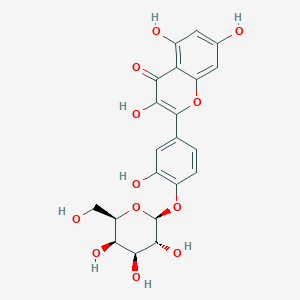


![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)

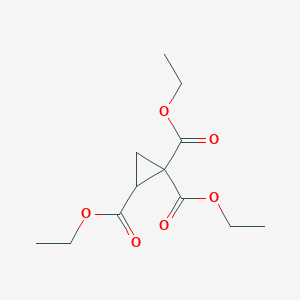
![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
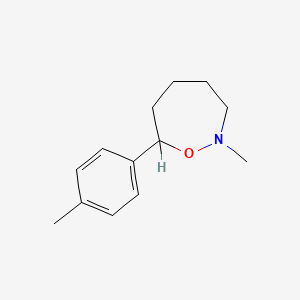
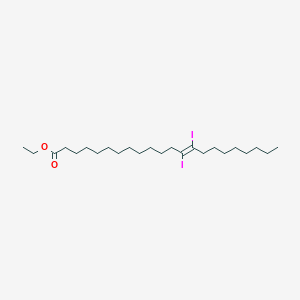
![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)
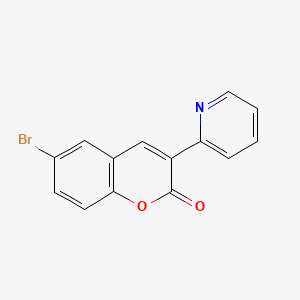
![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
